molecular formula C8H17O5P B013927 Triethyl phosphonoacetate CAS No. 867-13-0

Triethyl phosphonoacetate

Cat. No.: B013927
CAS No.: 867-13-0
M. Wt: 224.19 g/mol
InChI Key: GGUBFICZYGKNTD-UHFFFAOYSA-N
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Description

Triethyl phosphonoacetate is an organophosphorus compound with the chemical formula C8H17O5P . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This reaction is a modification of the Wittig reaction and is used to form carbon-carbon double bonds with high regioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl phosphonoacetate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with ethyl bromoacetate. The reaction typically occurs under reflux conditions in the presence of a solvent such as toluene .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves heating a mixture of triethyl phosphite and ethyl bromoacetate in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation .

Chemical Reactions Analysis

Horner–Wadsworth–Emmons (HWE) Reaction

Triethyl phosphonoacetate is a cornerstone reagent in the HWE reaction, enabling the synthesis of α,β-unsaturated esters with high E-selectivity (typically >90% for aldehydes) .

Mechanism and Selectivity

  • Deprotonation : A base (e.g., NaOEt, DBU) generates the phosphonate carbanion.

  • Nucleophilic attack : The carbanion reacts with aldehydes/ketones, forming an oxaphosphetane intermediate.

  • Elimination : Collapse of the intermediate yields the alkene and a phosphate byproduct .

Factors influencing stereochemistry :

  • Steric effects : Bulky groups on the aldehyde favor E-alkenes due to antiperiplanar geometry during oxaphosphetane formation .

  • Base and solvent : LiCl/DBU in acetonitrile (Masamune–Roush conditions) enhance yields for sensitive substrates .

Table 1: Substrate Scope and Selectivity in HWE Reactions

Carbonyl SubstrateBase/SolventMajor Product (E:Z Ratio)Yield (%)Source
BenzaldehydeNaOEt/THF95:585
CyclohexanoneDBU/LiCl/MeCN80:2072
CinnamaldehydeK₂CO₃/DMF90:1078

α-Arylation via Palladium Catalysis

This compound participates in cross-coupling reactions to form α-aryl phosphonoacetates , valuable intermediates in medicinal chemistry .

General Procedure :

  • Reagents : this compound, aryl halide, Pd₂(dba)₃, BrettPhos ligand.

  • Conditions : 85–100°C in cyclopentyl methyl ether (CPME), followed by HCl quenching.

  • Isolation : Column chromatography yields pure α-aryl products.

Table 2: Representative α-Arylation Examples

Aryl HalideProduct StructureYield (%)Purity (GC)Source
3,5-DimethylbromobenzeneEthyl 2-(3,5-dimethylphenyl)-2-(diethoxyphosphoryl)acetate80>95%
4-BromoanisoleEthyl 2-(4-methoxyphenyl)-2-(diethoxyphosphoryl)acetate7593%

Key Findings :

  • Electron-rich and electron-deficient aryl halides are tolerated.

  • Catalyst loading as low as 1 mol% Pd achieves full conversion .

Reaction Steps :

  • Hydrazine addition : this compound + hydrazine → diethoxyphosphonylhydrazide.

  • Condensation : Hydrazide + aldehyde (HCl/EtOH) → hydrazone.

Conditions :

  • Step 1: 50°C under vacuum (3 h).

  • Step 2: Room temperature, 5 h stirring .

Applications :

  • Hydrazones serve as ligands in coordination chemistry.

  • Potential intermediates for heterocycle synthesis (e.g., pyrazoles).

Key Improvements in Modern Methods :

  • Catalyst : Tetrabutylammonium iodide reduces reaction temperature (120–130°C vs. traditional 140°C).

  • Yield : >95% conversion with 90–95% purity .

  • Byproduct recycling : Ethyl chloride is captured and converted to phenetole, enhancing sustainability .

Scientific Research Applications

Key Applications

  • Horner-Wadsworth-Emmons Reaction (HWE)
    • TEPA is primarily known for its role as a reagent in the HWE reaction, which is used to synthesize alkenes from carbonyl compounds. The reaction typically yields E-alkenes with high regioselectivity.
    • Mechanism : In the presence of a base, TEPA can be deprotonated to form a phosphonate anion, which then reacts with carbonyl compounds to form alkenes.
  • Tsuji-Trost Reactions
    • TEPA serves as a reactant in Tsuji-Trost reactions, facilitating the allylation of various substrates. This reaction is crucial for synthesizing complex organic molecules.
  • Intramolecular Reactions
    • TEPA is employed in intramolecular Heck-type cyclizations and isomerizations, allowing for the formation of cyclic compounds from linear precursors.
    • It can also participate in intramolecular aryne-ene reactions, expanding its utility in synthetic organic chemistry.
  • Synthesis of Phosphonates
    • TEPA acts as a precursor in synthesizing α-aryl phosphonoacetates, which are useful intermediates in various synthetic pathways.
    • These phosphonates can be generated via catalytic strategies that enhance their functional diversity while minimizing harsh reaction conditions.

Data Tables

ReactantBaseSolventProduct Yield (%)
Carbonyl Compound ASodium MethoxideToluene85
Carbonyl Compound BPotassium CarbonateDMF78
Carbonyl Compound CLithium DiisopropylamideTHF90

Case Studies

  • Synthesis of Chiral Compounds
    • A study demonstrated the use of TEPA to prepare chiral 2-methylcyclopropanecarboxylic acid from (S)-propylene oxide via HWE reaction. The resulting compound exhibited significant potential for pharmaceutical applications due to its chirality and structural complexity .
  • α-Arylation of Phosphonoacetates
    • Research highlighted a novel catalytic strategy for the α-arylation of phosphonoacetates using TEPA as a substrate. This method allows for the incorporation of various aryl groups into the phosphonate structure, enhancing its utility in further synthetic applications .
  • Novel Routes to Substituted Phosphonates
    • Another investigation focused on the conjugate addition of organometallics to alkene phosphonates derived from TEPA, leading to new substituted phosphonates with diverse functional groups. This route emphasizes the compound's versatility in generating complex molecular architectures .

Mechanism of Action

The primary mechanism of action of triethyl phosphonoacetate involves the formation of a phosphonate anion through deprotonation by a base. This anion then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to form the desired alkene and a phosphate byproduct .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonoacetate
  • Trimethyl phosphonoacetate
  • Triethyl phosphonopropionate

Uniqueness

Triethyl phosphonoacetate is unique due to its high regioselectivity in forming E-alkenes in the Horner-Wadsworth-Emmons reaction. This selectivity is less pronounced with ketones compared to aldehydes, making it particularly useful in the synthesis of complex organic molecules .

Biological Activity

Triethyl phosphonoacetate (TEPA) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in synthetic organic chemistry and potential applications in medicinal chemistry. This article explores the biological activity of TEPA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H17_{17}O5_5P
  • IUPAC Name : Ethyl 2-(diethoxyphosphoryl)acetate
  • CAS Number : 867-13-0

The compound is a colorless liquid with a density of 1.13 g/mL and a boiling point of 142-145 °C at 9 mmHg .

Synthesis and Applications

TEPA is primarily used as a precursor in the synthesis of various biologically active compounds. It plays a significant role in the Horner-Wadsworth-Emmons reaction, which is crucial for forming carbon-carbon double bonds in organic synthesis . Additionally, TEPA has been utilized in the synthesis of heterocyclic compounds with potential pharmacological properties .

  • Anticancer Activity : TEPA has shown promise in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives synthesized from TEPA have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects .
  • Cardiotonic Effects : Research indicates that TEPA-derived compounds can enhance cardiac contractility. In studies involving anesthetized dogs, certain derivatives produced greater increases in cardiac contractility compared to other analogues .
  • Decontamination Efficacy : TEPA has been studied for its potential to decontaminate skin exposed to organophosphorus compounds (OPCs), including chemical warfare agents. In vitro studies have shown that TEPA can effectively degrade these toxic agents when combined with reactive skin decontamination lotions (RSDL) .
  • Toxicity and Safety : While TEPA is useful in various applications, it also poses risks associated with organophosphorus compounds, such as potential neurotoxicity and skin irritation . Safety measures are essential when handling this compound.

Case Study 1: Synthesis of Cardiotonic Agents

A series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinones were synthesized using the ylide derived from TEPA. These compounds were evaluated for their cardiotonic activity, revealing promising results that warrant further investigation into their therapeutic applications .

Case Study 2: Decontamination Studies

In a study assessing the efficacy of RSDL on skin contaminated with OPCs, TEPA was compared to VX (a nerve agent). The findings indicated that early decontamination was crucial for effectiveness, with TEPA showing significant degradation capabilities under specific conditions .

Data Table: Biological Activities of this compound Derivatives

Compound TypeBiological ActivityReference
Quinolinone DerivativesCardiotonic effects
Organophosphate AnaloguesDecontamination efficacy
General DerivativesCytotoxicity against cancer cells

Q & A

Q. Basic: What is the role of triethyl phosphonoacetate in organic synthesis, and how is it methodologically applied?

This compound is a Horner-Wittig reagent widely used for C2 homologation of esters , enabling the synthesis of α,β-unsaturated esters (e.g., α-(hydroxymethyl)acrylates). Methodologically, it reacts with aldehydes or ketones under basic conditions (e.g., K₂CO₃) to form olefins via the Horner-Wadsworth-Emmons (HWE) reaction. For instance, in hydroxymethylation reactions, excess formaldehyde and aqueous K₂CO₃ facilitate double hydroxymethylation to yield allyl alcohols, which are intermediates in natural product synthesis .

Q. Advanced: How can reaction conditions be optimized to minimize byproduct formation during HWE reactions with this compound?

Byproduct formation (e.g., competing elimination or incomplete phosphorylation) can be mitigated by:

  • Controlling base strength and stoichiometry : Use weaker bases (e.g., K₂CO₃ instead of NaH) to avoid over-dehydration .
  • Temperature modulation : Reactions at room temperature (vs. elevated) reduce side reactions, as demonstrated in allyl alcohol synthesis .
  • Purification strategies : Flash chromatography (silica gel) effectively isolates target compounds from unreacted starting materials .

Q. Basic: What analytical techniques are used to confirm the purity and structural integrity of this compound?

Key methods include:

  • Gas chromatography (GC) : Purity ≥97% is confirmed via GC analysis, as specified in commercial grades .
  • Spectroscopy : Infrared (IR) spectra validate functional groups (e.g., P=O at ~1250 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
  • Refractometry : Refractive index (1.430–1.432) and density (1.13 g/mL at 25°C) serve as physical consistency checks .

Q. Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The phosphonate group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in C–C bond formation. Steric hindrance from ethoxy groups slows hydrolysis, improving stability in aqueous conditions (e.g., hydroxymethylation with formaldehyde) . Computational studies (e.g., DFT) or kinetic isotope effects could further elucidate electronic contributions, though direct evidence from the literature is limited.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves and eyeshields are mandatory to prevent skin/eye irritation (H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) and ensure adequate airflow .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (H411) .

Q. Advanced: What ecotoxicological data exist for this compound, and how should it inform disposal practices?

This compound is classified as Aquatic Chronic Category 2 (H411), indicating toxicity to aquatic life with long-term effects. Researchers must:

  • Avoid aqueous disposal : Use solvent recovery systems or incineration.
  • Monitor biodegradation : Limited data suggest persistence; consult institutional guidelines for EPA-compliant disposal .

Q. Basic: How is this compound utilized in synthesizing bioactive molecules?

It is pivotal in constructing α,β-unsaturated esters , key motifs in pharmaceuticals and agrochemicals. For example, it participates in the synthesis of mevalocidin analogs, where hydroxymethylation and subsequent silylation yield intermediates for herbicide development .

Q. Advanced: Can this compound be adapted for enantioselective synthesis? What limitations exist?

While not inherently chiral, its phosphonate group can participate in asymmetric HWE reactions when paired with chiral bases or catalysts. Limitations include:

  • Moderate stereocontrol : Competing pathways may reduce enantiomeric excess.
  • Substrate specificity : Bulky aldehydes/ketones may hinder reactivity, requiring tailored conditions .

Q. Basic: What are the storage requirements for this compound to ensure long-term stability?

  • Temperature : Store at 2–8°C in a dry, ventilated area .
  • Container : Use glass bottles to prevent leaching; avoid plasticizers .
  • Moisture control : Desiccate to prevent hydrolysis of the phosphonate ester .

Q. Advanced: How can mechanistic studies (e.g., NMR or isotopic labeling) clarify this compound’s role in multi-step reactions?

  • In-situ NMR : Monitor intermediates in HWE reactions (e.g., formation of oxaphosphorane) .
  • Isotopic labeling : Use ¹³C-labeled formaldehyde to trace hydroxymethylation pathways .
  • Kinetic profiling : Compare reaction rates with/without catalysts to identify rate-limiting steps .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylacetate
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InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
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InChI Key

GGUBFICZYGKNTD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC
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Molecular Formula

C8H17O5P
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DSSTOX Substance ID

DTXSID4041573
Record name Triethyl phosphonoacetate
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Molecular Weight

224.19 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Triethyl phosphonoacetate
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CAS No.

867-13-0
Record name Triethyl phosphonoacetate
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Record name Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
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Synthesis routes and methods

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).
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Retrosynthesis Analysis

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